molecular formula C6H5N3OS B1417150 4-Amino-benzo[1,2,5]thiadiazol-5-ol CAS No. 3177-69-3

4-Amino-benzo[1,2,5]thiadiazol-5-ol

Cat. No.: B1417150
CAS No.: 3177-69-3
M. Wt: 167.19 g/mol
InChI Key: PFZFOLWGDZOUIU-UHFFFAOYSA-N
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Description

4-Amino-benzo[1,2,5]thiadiazol-5-ol is a synthetic organic compound with the molecular formula C6H5N3OS and a molecular weight of 167.19 . It has been of interest to researchers due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5N3OS/c7-5-4(10)2-1-3-6(5)9-11-8-3/h1-2,10H,7H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 167.19 .

Scientific Research Applications

  • Synthesis and Chemical Properties : Fülöpová et al. (2015) described an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. These benzothiazine dioxides have applications in pharmacology, medicine, and industry (Fülöpová et al., 2015).

  • Antimicrobial Applications : Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

  • Applications in Photodynamic Therapy : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing thiadiazole. These compounds showed potential for photodynamic therapy applications, particularly in treating cancer (Pişkin et al., 2020).

  • Antileishmanial and Antibacterial Activities : Er et al. (2019) investigated the antileishmanial and antibacterial activities of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives containing benzothiazole group. Some of these compounds showed effective results against Escherichia coli (Er et al., 2019).

  • Potential in Anticancer Therapy : Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and investigated their biological activities. Some compounds exhibited high DNA protective ability and strong antimicrobial activity, with potential for use in cancer therapy (Gür et al., 2020).

  • Electrochemical Applications : Erdogan (2018) presented an ultrasound-assisted synthesis of 1,3,4-thiadiazole derivatives, highlighting their potential in various electrochemical applications (Erdogan, 2018).

  • Applications in Solar Cells : Yang et al. (2016) conducted a study on the influence of electron-acceptors in phenanthrocarbazole dye-sensitized solar cells, utilizing benzo[c][1,2,5]thiadiazole derivatives. This research has implications for improving the efficiency of solar cells (Yang et al., 2016).

  • Antimicrobial Scaffold : Serban et al. (2018) reviewed the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives, highlighting their role as a scaffold for developing new antimicrobial agents (Serban et al., 2018).

Safety and Hazards

Safety information for 4-Amino-benzo[1,2,5]thiadiazol-5-ol indicates that it may be an irritant .

Properties

IUPAC Name

4-amino-2,1,3-benzothiadiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-5-4(10)2-1-3-6(5)9-11-8-3/h1-2,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZFOLWGDZOUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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